molecular formula C8H9NO2 B6280635 2H,3H,4H-pyrano[2,3-c]pyridin-4-ol CAS No. 2253631-79-5

2H,3H,4H-pyrano[2,3-c]pyridin-4-ol

Cat. No.: B6280635
CAS No.: 2253631-79-5
M. Wt: 151.2
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Description

2H,3H,4H-Pyrano[2,3-c]pyridin-4-ol is a fused heterocyclic compound featuring a pyran ring (oxygen-containing six-membered ring) fused to a pyridine ring (nitrogen-containing aromatic ring) at the [2,3-c] positions. The numbering indicates that the pyran oxygen is at position 1, and the pyridine nitrogen is at position 3. The "4-ol" suffix denotes a hydroxyl group at the 4-position of the pyran ring. The 2H,3H,4H designation reflects partial hydrogenation of the pyran ring, resulting in a dihydro structure (Figure 1).

These analogs share similar synthetic strategies, such as multi-component reactions (MCRs) and catalytic methods, and exhibit diverse pharmacological activities .

Properties

CAS No.

2253631-79-5

Molecular Formula

C8H9NO2

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2H,3H,4H-pyrano[2,3-c]pyridin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrano[2,3-c]pyridin-4-ol derivatives, which can have different functional groups attached to the pyridine or pyran rings .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • 2H,3H,4H-pyrano[2,3-c]pyridin-4-ol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows for the introduction of diverse functional groups, making it a versatile intermediate in organic synthesis. Common reactions include oxidation to form pyridine-N-oxide derivatives and substitution reactions to introduce different functional groups into the pyridine or pyran rings .

Catalysis

  • The compound has been investigated for its catalytic properties in synthetic organic chemistry. For instance, it has been used in reactions involving the formation of tetrahydrobenzo[b]pyran and other derivatives through catalysis with metal complexes .

Biological Applications

Anticancer Activity

  • Research indicates that derivatives of 2H,3H,4H-pyrano[2,3-c]pyridin-4-ol exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including glioblastoma and triple-negative breast cancer (TNBC), with selective toxicity towards cancer cells .
CompoundCell LineEC50 (µM)Remarks
4jGlioblastoma<10Selective toxicity towards cancer cells
2eTNBC MDA-MB-23113Reduced tumor size in vivo

Mechanism of Action

  • The anticancer effects are attributed to the compound's ability to inhibit specific kinases involved in oncogenic signaling pathways, such as the AKT pathway. This interaction modulates key biological processes related to cell proliferation and survival .

Antimicrobial Properties

  • Preliminary studies suggest that 2H,3H,4H-pyrano[2,3-c]pyridin-4-ol may possess antimicrobial properties. Although the specific mechanisms are not fully elucidated, its potential as an antimicrobial agent is being explored .

Medical Applications

Therapeutic Potential

  • The compound is under investigation for its potential therapeutic applications beyond oncology. Its interactions with biological targets make it a candidate for drug development aimed at various diseases. The ongoing research focuses on elucidating its full pharmacological profile and therapeutic index .

Industrial Applications

Material Development

  • In industrial settings, 2H,3H,4H-pyrano[2,3-c]pyridin-4-ol is utilized in the development of new materials and chemical processes. Its unique chemical properties facilitate innovations in material science and engineering .

Case Studies

Glioma Treatment

  • A derivative of this compound has shown promising results in inhibiting neurosphere formation in patient-derived glioma stem cells. This suggests its potential as a targeted therapy for glioblastoma patients .

Triple-Negative Breast Cancer (TNBC)

  • Compounds derived from this scaffold have demonstrated significant growth inhibition in TNBC cell lines while sparing non-tumorigenic cells. This highlights the compound's favorable therapeutic index and potential for clinical application .

Mechanism of Action

The mechanism of action of 2H,3H,4H-pyrano[2,3-c]pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The hydroxyl group at position 4 distinguishes 2H,3H,4H-pyrano[2,3-c]pyridin-4-ol from analogs with ketone (e.g., 4H-pyrano[2,3-c]pyrazol-4-one) or cyano substituents.

Table 1: Key Structural Differences Among Analogs
Compound Name Core Structure Functional Groups Notable Features
2H,3H,4H-Pyrano[2,3-c]pyridin-4-ol Pyrano[2,3-c]pyridine -OH at position 4 Partially hydrogenated pyran ring
4H-Pyrano[2,3-c]pyrazol-4-one Pyrano[2,3-c]pyrazole Ketone at position 4 Pyrazole ring instead of pyridine
3-(4-Hydroxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one Pyrano[2,3-b]pyridine Ketone at position 4, aryl substituent Fused at [2,3-b] positions
7-(Trifluoromethyl)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one Pyrano[2,3-b]pyridine CF3 substituent, ketone Electron-withdrawing CF3 group

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) Key References
2H,3H,4H-Pyrano[2,3-c]pyridin-4-ol C8H9NO2 167.16 (calculated)
3-(4-Hydroxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one C14H9NO3 239.23 98
4H-Pyrano[2,3-c]pyrazole derivatives Varies 200–300 >95

Q & A

Q. How do computational models enhance understanding of its reactivity?

  • Methodological Answer : DFT simulations map electron density to predict regioselectivity in alkylation or halogenation. Molecular dynamics (MD) simulations model solvent interactions, while QSAR models correlate substituents with bioactivity .

Key Research Challenges

  • Stereochemical Control : Achieving enantioselectivity in asymmetric synthesis remains unresolved. Chiral catalysts (e.g., organocatalysts) are under investigation .
  • Scalability : Transitioning from batch to continuous flow reactors for industrial-scale production requires optimization of residence time and catalyst recycling .

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